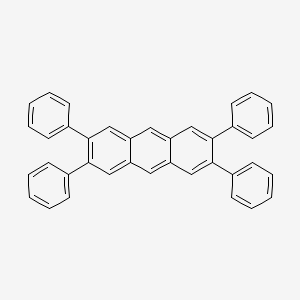
2,3,6,7-Tetraphenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetraphenylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C38H26 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
2,3,6,7-Tetraphenylanthracene exhibits remarkable photophysical characteristics, including high fluorescence quantum yields and tunable emission wavelengths. These properties make it suitable for applications in:
- Fluorescent Sensors : Its ability to act as a fluorescent sensor has been demonstrated in various studies. For instance, it can detect nitroaromatic explosives and chemical warfare agents through fluorescence quenching mechanisms when interacting with target analytes . The incorporation of functional groups enhances its sensitivity and selectivity for different analytes.
- Organic Light Emitting Diodes (OLEDs) : The compound's high luminescence efficiency makes it an excellent candidate for use in OLEDs. Modifications at the 9 and 10 positions of the anthracene core have been shown to significantly alter its emission properties, allowing for color tuning from blue to yellow . This tunability is crucial for developing efficient light-emitting devices.
Sensing Applications
The compound has been explored extensively for its use in chemical sensors:
- Chemical Warfare Detection : Research indicates that this compound can be utilized in chemosensors designed to detect chemical warfare agents. The sensor molecules exhibit fluorescence modulation upon interaction with specific analytes .
- Environmental Monitoring : Its application extends to environmental monitoring where it can detect pollutants or hazardous substances through changes in fluorescence intensity .
Biomedical Applications
Recent studies have highlighted the potential of this compound in biomedical fields:
- Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light excitation positions it as a candidate for photodynamic therapy (PDT) in cancer treatment. Its photophysical properties can be harnessed to selectively target cancer cells while minimizing damage to surrounding healthy tissues.
- Imaging Agents : Due to its strong fluorescence properties, it is also being investigated as a fluorescent imaging agent in biological systems. This application could enhance the visualization of cellular processes and aid in disease diagnostics .
Table 1: Summary of Applications
Eigenschaften
Molekularformel |
C38H26 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
2,3,6,7-tetraphenylanthracene |
InChI |
InChI=1S/C38H26/c1-5-13-27(14-6-1)35-23-31-21-33-25-37(29-17-9-3-10-18-29)38(30-19-11-4-12-20-30)26-34(33)22-32(31)24-36(35)28-15-7-2-8-16-28/h1-26H |
InChI-Schlüssel |
BSZJMGNPVHNWCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC(=C(C=C4C=C3C=C2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Synonyme |
2,3,6,7-tetraphenylanthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















